Ethyl 4-pyridylacetate

Description

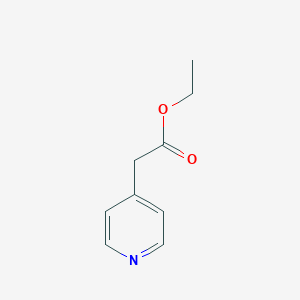

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLJLWHOILVHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202797 | |

| Record name | Ethyl pyridine-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54401-85-3 | |

| Record name | Ethyl 4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54401-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyridine-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054401853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pyridine-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyridine-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-pyridylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK5D2L7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-pyridylacetate: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties and structural attributes of Ethyl 4-pyridylacetate, a versatile pyridine-based compound.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature, though it can solidify at temperatures below 19°C.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor industries.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Melting Point | 18-19 °C | [1] |

| Boiling Point | 128 °C at 14 mmHg | [1] |

| Density | 1.079 g/mL at 25 °C | [1] |

| Refractive Index | 1.499 at 20 °C | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |

| CAS Number | 54401-85-3 | [1][2][3][4] |

Chemical Structure

The structural identity of a compound is fundamental to its reactivity and function. The following sections detail the various representations of this compound's structure.

IUPAC Name

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 2-(pyridin-4-yl)acetate .[3][4]

Structural Identifiers

| Identifier | Value | Source |

| SMILES | CCOC(=O)CC1=CC=NC=C1 | [3][4] |

| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | [3] |

| InChIKey | QVLJLWHOILVHJJ-UHFFFAOYSA-N | [3][4] |

The relationship between the chemical properties and the structure of this compound can be visualized as follows:

References

Ethyl 4-pyridylacetate: A Technical Guide for Researchers

CAS Number: 54401-85-3 Molecular Formula: C₉H₁₁NO₂

This technical guide provides an in-depth overview of Ethyl 4-pyridylacetate, a versatile building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its chemical properties, synthesis, and applications, with a focus on its role as a precursor in the development of therapeutic agents.

Core Chemical and Physical Data

This compound is a pyridine derivative with a molecular weight of 165.19 g/mol .[1] It is a key intermediate in the synthesis of a variety of more complex molecules. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 54401-85-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Colorless to off-white liquid | ChemicalBook |

| Melting Point | 18-19 °C | ChemicalBook |

| Boiling Point | 127-128 °C at 14 mmHg | ChemicalBook |

| Density | 1.079 g/mL at 25 °C | ChemicalBook |

| Refractive Index | 1.499 at 20 °C | ChemicalBook |

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-pyridylacetic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Esterification of 4-Pyridylacetic Acid

Materials:

-

4-Pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

Procedure:

-

A solution of 4-pyridylacetic acid is prepared in anhydrous ethanol.

-

Concentrated sulfuric acid is carefully added to the solution.

-

The mixture is refluxed for 18 hours.

-

After reflux, the solution is cooled to 0 °C.

-

The cooled solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

-

The product is extracted with ethyl acetate.

-

The ethyl acetate extract is concentrated in vacuo to yield this compound.

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of several classes of pharmaceutical compounds. Its pyridine ring and reactive ester group allow for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Precursor to Rogletimide (Aromatase Inhibitor)

This compound is a key precursor in the synthesis of Rogletimide, a non-steroidal aromatase inhibitor that has been investigated for the treatment of breast cancer.[2] The synthesis involves the base-catalyzed alkylation of this compound, followed by a conjugate addition and intramolecular cyclization.[2]

Intermediate for Phosphodiesterase 4 (PDE4) Inhibitors

This compound is also utilized as a reactant in the synthesis of triarylethane phosphodiesterase 4 (PDE4) inhibitors.[3] PDE4 inhibitors are a class of drugs with anti-inflammatory effects and are being explored for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[4][5]

Potential Anticonvulsant and Neuropathic Pain Attenuating Properties

Some studies have indicated that this compound itself may possess potential as an anticonvulsant and may have properties that attenuate neuropathic pain.[3] However, detailed quantitative data on its biological activity, such as IC₅₀ or ED₅₀ values, are not extensively reported in the available literature.

Signaling Pathways

Given its role as a precursor to drugs targeting specific pathways and its own potential biological activities, understanding the relevant signaling pathways is crucial for its application in drug discovery.

Role in Neuropathic Pain Signaling

The potential neuropathic pain-attenuating properties of this compound suggest its interaction with pathways involved in pain perception. Neuropathic pain is characterized by neuronal hyperexcitability, and key mechanisms involve the altered function of ion channels and signaling cascades in both peripheral and central neurons.[6][7]

References

- 1. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rogletimide - Wikipedia [en.wikipedia.org]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-pyridylacetate from 4-pyridylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-pyridylacetate from 4-pyridylacetic acid. The primary method detailed is the Fischer-Speier esterification, a fundamental and widely used reaction in organic chemistry. This document offers detailed experimental protocols, summarizes key quantitative data, and provides visual diagrams of the reaction mechanism and experimental workflow to support researchers in the fields of medicinal chemistry and drug development.

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility is noted in the preparation of 4-piperidylethanol and as a reactant in creating 4-(pyridyl) isosteres of meperidine.[1] Furthermore, it is a starting material for synthesizing triarylethane phosphodiesterase 4 inhibitors and has shown potential as an anticonvulsant with neuropathic pain-attenuating properties.[1]

Reaction Overview: Fischer-Speier Esterification

The synthesis is achieved through the Fischer-Speier esterification, which involves reacting a carboxylic acid (4-pyridylacetic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3] The reaction is an equilibrium process, and to favor the formation of the ester product, it is often driven to completion by using an excess of the alcohol or by removing water as it is formed.[4][5]

Chemical Equation:

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is provided below for easy reference.

| Property | 4-pyridylacetic acid | This compound |

| Molecular Formula | C₇H₇NO₂ | C₉H₁₁NO₂[6] |

| Molecular Weight | 137.14 g/mol | 165.19 g/mol |

| Appearance | Solid | Colorless to light yellow liquid |

| Melting Point | 142-145 °C (hydrochloride salt) | 18-19 °C[1] |

| Boiling Point | Not available | 127-128 °C at 14 mmHg[1] |

| Density | Not available | 1.079 g/mL at 25 °C[1] |

| Refractive Index | Not available | n20/D 1.499[1] |

| CAS Number | 644-36-0 (hydrochloride) | 54401-85-3[1][6] |

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[2]

1. Materials and Reagents:

-

4-pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate (for extraction)

-

Deionized water

-

Ice

2. Equipment:

-

Round-bottom flask (1 L or appropriate size)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

3. Reaction Procedure:

-

In a 1 L round-bottom flask, dissolve an appropriate amount of 4-pyridylacetic acid in 500 mL of anhydrous ethanol.

-

Carefully and slowly add 75 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution, preferably in an ice bath.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 18 hours to ensure the reaction proceeds to completion.[2]

4. Work-up and Purification:

-

After 18 hours, cool the reaction mixture to 0 °C using an ice bath.[2]

-

Neutralize the cooled solution by the careful addition of a sodium hydroxide solution, followed by a saturated aqueous sodium carbonate solution, until the pH is approximately 7-8.[2] This step should be performed slowly and with continuous cooling to prevent hydrolysis of the newly formed ester.

-

Transfer the neutralized mixture to a separatory funnel.

-

Perform an extraction using ethyl acetate. Add a portion of ethyl acetate, shake the funnel vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times to maximize the yield.

-

Combine the organic extracts.

-

Concentrate the combined organic layers in vacuo using a rotary evaporator to remove the ethyl acetate solvent.[2]

-

The remaining residue is the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Reaction Conditions and Yield

The efficiency of the Fischer esterification is dependent on several factors, including reaction time, temperature, and the nature of the catalyst.

| Reactant | Alcohol | Catalyst | Solvent | Temperature | Time | Work-up Method | Yield | Reference |

| 4-pyridylacetic acid | Ethanol | Concentrated Sulfuric Acid | Ethanol | Reflux | 18 hours | Neutralization, Extraction with Ethyl Acetate | N/A | [2] |

Note: The specific yield for this reaction was not provided in the cited source.

Visualizing the Process

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves several key steps, all of which are in equilibrium.[7] The acid catalyst plays a dual role: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[7][8]

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-pyridylacetic acid via Fischer-Speier esterification is a robust and well-documented method. By carefully controlling reaction conditions, particularly temperature and reaction time, and performing a meticulous work-up, this valuable synthetic intermediate can be reliably produced. The provided protocol and diagrams serve as a detailed guide for laboratory synthesis, aiding researchers in their drug discovery and development efforts.

References

- 1. This compound | 54401-85-3 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

Physical properties of Ethyl 4-pyridylacetate melting and boiling point

An In-depth Technical Guide to the Physical Properties of Ethyl 4-pyridylacetate: Melting and Boiling Points

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Physical Properties

This compound is a pyridine-based compound utilized in various chemical syntheses.[1] Its physical state at room temperature is a clear colorless to yellow liquid.[2][3]

Quantitative Data Summary

The accurate determination of melting and boiling points is crucial for the purification, handling, and storage of chemical substances. The table below summarizes the key physical constants of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 18-19 °C | (lit.)[1] |

| Boiling Point | 127-128 °C | at 14 mmHg (lit.)[1] |

| Density | 1.079 g/mL | at 25 °C (lit.)[1] |

| Refractive Index | 1.499 | at 20 °C (lit.)[1] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of a compound like this compound. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[4][5] For a pure crystalline compound, this transition occurs over a narrow temperature range.[6] The presence of impurities typically leads to a depression and broadening of the melting point range.[6][7]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Sample of this compound

-

Heating medium (e.g., mineral oil for Thiele tube)[4]

Procedure:

-

Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube and packed down to the sealed end by tapping. The packed sample height should be approximately 1-3 mm.[4][5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath (Thiele tube).[5]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Since the boiling point is dependent on pressure, it is crucial to record the pressure at which the measurement is taken.

Apparatus and Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end down.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | 54401-85-3 [chemicalbook.com]

- 2. Ethyl 4-pyridineacetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. guidechem.com [guidechem.com]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Solubility of Ethyl 4-pyridylacetate in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridylacetate is a pyridine derivative with applications in the pharmaceutical and flavor industries. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application in drug development and other chemical processes. This technical guide provides a comprehensive overview of the available solubility information for this compound and details the experimental protocols for its quantitative determination.

Data Presentation: Solubility of this compound

| Solvent Name | Chemical Formula | Qualitative Solubility | Citation |

| Water | H₂O | Sparingly soluble | [1] |

| Organic Solvents | Various | Generally soluble | [1] |

| Chloroform | CHCl₃ | Slightly soluble (related compound) | |

| Ethyl Acetate | C₄H₈O₂ | Slightly soluble (related compound) | |

| Methanol | CH₃OH | Slightly soluble (related compound) |

Note: Qualitative solubility for Chloroform, Ethyl Acetate, and Methanol is inferred from data on the structurally related compound 4-pyridyl acetone. Direct quantitative data for this compound is not available.

Experimental Protocols for Solubility Determination

For a compound like this compound, which is a liquid at room temperature and possesses an ionizable pyridine ring, several methods can be employed to accurately determine its solubility. The choice of method depends on the required precision, the nature of the solvent, and the available analytical equipment.

Shake-Flask Method (for Organic Solvents and Water)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Principle: An excess amount of the solute (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane). The presence of a visible excess of the liquid solute is crucial to ensure saturation.

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., at 25 °C or 37 °C). Agitate the flasks at a constant speed (e.g., 100-200 rpm) for a sufficient period to reach equilibrium.[4] A typical duration is 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time to allow for the separation of the excess solute from the saturated solution. For a liquid solute like this compound, this may involve allowing the undissolved phase to settle. Centrifugation at the same constant temperature can be used to accelerate this separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant without disturbing the undissolved solute layer.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical method. Given its chemical structure, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method.[5] A calibration curve of known concentrations of this compound in the specific solvent must be prepared to accurately quantify the solubility.

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Potentiometric Titration Method (for Aqueous Solubility)

For ionizable compounds like this compound, which has a basic pyridine nitrogen, potentiometric titration is a powerful and efficient method to determine the aqueous solubility as a function of pH.[6][7][8]

Principle: The method relies on the change in the apparent pKa of the compound in the presence of a solid phase (saturated solution) compared to its true pKa in a clear solution. The difference between these pKa values is used to calculate the intrinsic solubility.

Detailed Methodology:

-

pKa Determination: First, determine the intrinsic pKa of this compound in a clear, unsaturated aqueous solution using potentiometric titration. This involves titrating a known concentration of the compound with a standardized acid (e.g., HCl) and monitoring the pH change.

-

Solubility Titration: Prepare a suspension of this compound in water or a suitable buffer. The amount of compound added should be sufficient to ensure that the solution remains saturated throughout the titration.

-

Titration Procedure: Titrate the suspension with a standardized acid (e.g., HCl), recording the pH at each titrant addition. The titration should be performed slowly to allow for the solid to dissolve and re-equilibrate as the pH changes.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve for the saturated solution will be shifted compared to the curve for the clear solution.

-

Calculation of Intrinsic Solubility (S₀): The intrinsic solubility of the free base (S₀) can be calculated from the relationship between the apparent pKa (pKa') observed in the saturated solution and the true pKa:

-

pKa' = pKa + log (1 + [BH⁺]/S₀) where [BH⁺] is the concentration of the protonated form. Specialized software is often used to analyze the titration data and derive the intrinsic solubility.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Caption: Workflow for solubility determination methods.

Caption: Factors influencing this compound solubility.

References

- 1. guidechem.com [guidechem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. quora.com [quora.com]

- 5. helixchrom.com [helixchrom.com]

- 6. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 4-pyridylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 4-pyridylacetate. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

This compound is a pyridine derivative with applications in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its role in chemical reactions. This document details the 1H NMR, 13C NMR, and FT-IR spectral data of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.54 | Doublet | 2H | H-2, H-6 (Pyridine ring) |

| 7.24 | Doublet | 2H | H-3, H-5 (Pyridine ring) |

| 4.17 | Quartet | 2H | -O-CH₂- (Ethyl group) |

| 3.65 | Singlet | 2H | -CH₂- (Methylene bridge) |

| 1.26 | Triplet | 3H | -CH₃ (Ethyl group) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O (Ester carbonyl) |

| 149.9 | C-2, C-6 (Pyridine ring) |

| 145.3 | C-4 (Pyridine ring) |

| 124.3 | C-3, C-5 (Pyridine ring) |

| 61.2 | -O-CH₂- (Ethyl group) |

| 40.8 | -CH₂- (Methylene bridge) |

| 14.1 | -CH₃ (Ethyl group) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2981 | Medium | C-H stretch (Aliphatic) |

| 1734 | Strong | C=O stretch (Ester) |

| 1607 | Strong | C=C stretch (Pyridine ring) |

| 1416 | Medium | C-H bend (CH₂) |

| 1225 | Strong | C-O stretch (Ester) |

| 1028 | Strong | C-O stretch (Ester) |

| 812 | Strong | C-H out-of-plane bend (Aromatic) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

Acquisition Time: 3.98 s

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 23810 Hz

-

Acquisition Time: 1.39 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Instrument: Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.[1]

-

Technique: ATR-Neat.[1]

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Visualization

Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining the spectroscopic data presented in this guide.

References

Ethyl 4-pyridylacetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Chemical Properties, and Synthetic Applications of a Key Pyridine Derivative.

Ethyl 4-pyridylacetate is a versatile pyridine-containing organic compound with significant applications in medicinal chemistry and drug development. Its utility as a key building block stems from the reactive methylene group and the presence of the pyridine ring, a common scaffold in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established synthetic protocols, with a focus on its role in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at different purity grades, with prices varying accordingly. Researchers should consult the suppliers' websites for the most current pricing and availability.

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Product Number(s) | Typical Purity | Available Quantities |

| Biosynth | ECA40185 | - | 10 g |

| TCI Chemicals | P1399 | >98.0% (GC) | 5 g, 25 g |

| Thermo Scientific (Alfa Aesar) | A14550 | 98% | 1 g, 5 g, 25 g, 100 g |

| Sigma-Aldrich | E47247 (for Ethyl 2-pyridylacetate) | 98% | 5 g, 25 g |

| ChemicalBook | - | Varies by supplier | Varies by supplier |

| United States Biological | - | Highly Purified (HCl salt) | - |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 54401-85-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 127-128 °C at 14 mmHg | [3] |

| Density | 1.079 g/mL at 25 °C | [3] |

| Refractive Index | 1.499 at 20 °C | [3] |

| Melting Point | 18-19 °C | [3] |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its pyridine moiety is a key pharmacophore in many drugs, and the ester functional group allows for a variety of chemical transformations.

Precursor to Aromatase Inhibitors

One of the notable applications of this compound is in the synthesis of rogletimide , a non-steroidal aromatase inhibitor.[4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. The synthesis of rogletimide from this compound highlights the utility of this building block in constructing complex heterocyclic scaffolds.[4]

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

This compound is also utilized in the preparation of triarylethane phosphodiesterase 4 (PDE4) inhibitors.[3] PDE4 is an enzyme that plays a critical role in regulating inflammation. Inhibitors of PDE4 have therapeutic potential for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Potential Anticonvulsant and Neuropathic Pain Attenuating Properties

Research has indicated that this compound itself may possess anticonvulsant and neuropathic pain-attenuating properties.[3] This suggests that beyond its role as a synthetic intermediate, the molecule may have intrinsic biological activity that warrants further investigation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Fischer esterification of 4-pyridylacetic acid.

Materials:

-

4-pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

Procedure:

-

A solution of 4-pyridylacetic acid is prepared in anhydrous ethanol.

-

Concentrated sulfuric acid is carefully added to the solution.

-

The mixture is refluxed for 18 hours.

-

After cooling the solution to 0 °C, it is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

-

The product is extracted with ethyl acetate.

-

The ethyl acetate is concentrated in vacuo to yield this compound.

Synthesis of Rogletimide from this compound

The following protocol outlines the key steps in the synthesis of rogletimide starting from this compound.[4]

Step 1: Alkylation of this compound

-

Base-catalyzed alkylation of this compound with iodoethane yields ethyl 2-(4-pyridyl)butyrate.

Step 2: Michael Addition

-

A base-catalyzed conjugate addition of the carbanion of ethyl 2-(4-pyridyl)butyrate to acrylamide is performed.

Step 3: Intramolecular Cyclization

-

The final step involves an intramolecular cyclization to form the piperidine-2,6-dione ring of rogletimide.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Caption: Synthetic pathway of Rogletimide from this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its established role in the synthesis of aromatase inhibitors and PDE4 inhibitors, coupled with its potential intrinsic biological activities, makes it a compound of significant interest to medicinal chemists and researchers. The provided technical information and experimental outlines serve as a foundational guide for the effective utilization of this compound in the laboratory.

References

- 1. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rogletimide - Wikipedia [en.wikipedia.org]

Ethyl 4-Pyridylacetate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-pyridylacetate is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a reactive methylene group and a pyridine ring, allow for a wide range of chemical transformations, making it an invaluable starting material for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Safety Data

This compound is a commercially available compound. Its key properties and safety information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54401-85-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 127-128 °C at 14 mmHg | [2] |

| Melting Point | 18-19 °C | [2] |

| Density | 1.079 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.499 | [2] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Synthesis of this compound

A straightforward and common method for the preparation of this compound is through the Fischer esterification of 4-pyridylacetic acid.

Experimental Protocol: Fischer Esterification of 4-Pyridylacetic Acid[3]

Materials:

-

4-Pyridylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Saturated aqueous sodium carbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.

-

Concentrated sulfuric acid is carefully added to the solution.

-

The mixture is refluxed for 18 hours.

-

After cooling to 0 °C, the solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Applications in Organic Synthesis

The reactivity of the methylene group and the pyridine nitrogen makes this compound a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Meperidine Isosteres

This compound serves as a key starting material in the synthesis of pyridyl isosteres of meperidine, a potent analgesic. The synthesis involves the alkylation of the active methylene group.[1][3]

Materials:

-

This compound

-

N-(2-chloroethyl)-N-(2-chloropropyl)methylamine

-

A suitable base (e.g., sodium hydride, sodium amide)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound in an anhydrous solvent under an inert atmosphere, a strong base is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The mixture is stirred for a period to ensure complete deprotonation of the active methylene group.

-

A solution of N-(2-chloroethyl)-N-(2-chloropropyl)methylamine in the same anhydrous solvent is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The resulting intermediate undergoes spontaneous or induced intramolecular cyclization to form the piperidine ring of the meperidine isostere.

-

The final product is purified by column chromatography or crystallization.

Table 3: Yields of Meperidine Isostere Synthesis

| Product | Yield (%) |

| cis-1,3-Dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidine | Not specified |

| trans-1,3-Dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidine | Not specified |

Reduction to 4-Pyridineethanol

This compound can be readily reduced to 4-pyridineethanol, a useful intermediate in the synthesis of various compounds.[3]

Materials:

-

This compound (15 g, 0.091 mol)

-

Dry Tetrahydrofuran (THF) (180 mL)

-

1.0 M Lithium aluminum hydride (LiAlH₄) in THF (55 mL, 0.055 mol)

-

Water

-

15% (v/v) Sodium hydroxide solution

-

Celite

Procedure:

-

Dissolve this compound in dry THF in a flask flushed with nitrogen.

-

Cool the solution to approximately 0 °C.

-

Add the 1.0 M solution of lithium aluminum hydride dropwise to the reaction mixture at 0 °C. The reaction mixture will turn yellow.

-

After the addition is complete, quench the reaction by the sequential addition of water (2.1 mL), 15% sodium hydroxide solution (2.1 mL), and water (6.3 mL) at 0 °C.

-

Allow the mixture to stir at room temperature for approximately 4 hours.

-

Filter the mixture through Celite.

-

Concentrate the filtrate under vacuum to yield 4-pyridineethanol (6.38 g). This material can be used in subsequent reactions without further purification.

Table 4: Quantitative Data for the Reduction of this compound

| Reactant | Moles | Product | Yield (%) |

| This compound | 0.091 | 4-Pyridineethanol | ~57% (crude) |

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including alkylation and reduction, makes it an essential starting material for the construction of complex heterocyclic molecules. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- 1. Synthesis and antinociceptive activity of 2- and 3-methyl derivatives of 4-(pyridyl) isosteres of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antinociceptive activity of 4-pyridyl and -dihydropyridyl analogues of meperidine and ketobemidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Ethyl 4-pyridylacetate

An In-depth Technical Guide to the Discovery and History of Ethyl 4-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate with applications ranging from the synthesis of pharmaceuticals to its use as a flavoring agent. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its initial synthesis, early biological evaluations, and the evolution of its applications. Detailed experimental protocols from key historical and contemporary syntheses are presented, along with tabulated quantitative data for easy comparison. Visualizations of synthetic pathways are provided to enhance understanding.

Introduction

This compound, with the chemical formula C₉H₁₁NO₂, is an organic compound that has garnered significant interest in various scientific and industrial fields.[1] Its structure, featuring a pyridine ring and an ethyl ester functional group, makes it a valuable building block in organic synthesis. This guide traces the historical development of this compound, from its first reported synthesis to its modern-day applications.

Discovery and First Synthesis

While the exact date of the very first synthesis of this compound is not definitively documented in readily available literature, its parent compound, 4-pyridylacetic acid, was first synthesized by Engler and Frankel in 1887. They achieved this by oxidizing γ-picoline (4-methylpyridine) with potassium permanganate.

The esterification of 4-pyridylacetic acid to yield this compound is a straightforward chemical transformation. One of the earliest and most well-documented methods for this conversion is the Fischer-Speier esterification.

Historical Synthesis: Fischer-Speier Esterification

A common and historically significant method for the preparation of this compound is the acid-catalyzed esterification of 4-pyridylacetic acid with ethanol.

Experimental Protocol:

A solution of 4-pyridylacetic acid in anhydrous ethanol containing a catalytic amount of concentrated sulfuric acid is refluxed for an extended period.[2] The reaction mixture is then cooled and neutralized with a base, such as sodium hydroxide or sodium carbonate solution. The product, this compound, is then extracted with an organic solvent like ethyl acetate. The solvent is subsequently removed under reduced pressure to yield the pure ester.[2]

Table 1: Physical and Chemical Properties of this compound [3]

| Property | Value |

| CAS Number | 54401-85-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 18-19 °C |

| Boiling Point | 127-128 °C at 14 mmHg |

| Density | 1.079 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.499 |

Evolution of Synthetic Methodologies

Over the years, various synthetic routes to this compound and its derivatives have been developed, often driven by the need for more efficient and scalable processes.

Synthesis from 4-Picoline

An alternative pathway to this compound involves the direct functionalization of 4-picoline (4-methylpyridine). This can be achieved through various chemical transformations, although historical records of a direct one-pot synthesis are scarce. Modern methods often involve the generation of a 4-picolyl anion followed by carboxylation and esterification.

Historical and Modern Applications

The utility of this compound has expanded significantly since its initial discovery.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.

-

Rogletimide: This compound, also known as pyridoglutethimide, is an aromatase inhibitor that was investigated for its potential in treating breast cancer.[4] The synthesis of Rogletimide involves the base-catalyzed alkylation of this compound.[4]

-

Phosphodiesterase 4 (PDE4) Inhibitors: this compound is used as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors.[3]

Flavoring Agent

This compound is reported to be used as a flavoring agent in the food and beverage industry, contributing a unique and pleasant aroma.[1]

Research Chemical

In a research context, this compound is utilized in the preparation of various compounds for biological evaluation. It has been shown to have potential anticonvulsant and neuropathic pain-attenuating properties.[3]

Visualizing the Synthesis

The following diagram illustrates a common synthetic pathway to this compound.

References

- 1. blog.sciencenet.cn [blog.sciencenet.cn]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mds.marshall.edu [mds.marshall.edu]

- 4. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Ethyl 4-pyridylacetate as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-pyridylacetate and related piperidone intermediates in the synthesis of pharmaceutically active compounds. Detailed protocols and reaction parameters are provided to guide researchers in the development of synthetic routes for novel therapeutics.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to 4-substituted piperidine and pyridine moieties. These structural motifs are prevalent in a wide range of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. The reactivity of the ester group and the pyridine ring allows for diverse chemical transformations, making it a versatile starting material for the synthesis of complex molecular architectures.

While not always a direct precursor in the most common industrial syntheses, the chemical principles underlying its reactivity are fundamental. A key transformation for creating piperidine-based pharmaceuticals is the Dieckmann condensation, which is used to construct the piperidone ring. This approach is exemplified in the synthesis of N-benzyl-4-piperidone, a crucial intermediate for several potent opioid analgesics.

Application: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

N-benzyl-4-piperidone is a key intermediate in the synthesis of numerous pharmaceuticals. Its synthesis via a Dieckmann condensation of N,N-bis(alkoxycarbonylethyl)benzylamine serves as a prime example of constructing the core piperidone scaffold.

Synthetic Pathway Overview

The synthesis involves a two-step process starting from benzylamine and an acrylic ester, followed by an intramolecular Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation.

Experimental Protocols

Step 1: Synthesis of N,N-bis(ethoxycarbonylethyl)benzylamine

-

To a stirred solution of benzylamine (107 g, 1.0 mol) in ethanol (500 mL) at room temperature, slowly add ethyl acrylate (220 g, 2.2 mol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the ethanol and excess ethyl acrylate under reduced pressure to yield the crude diester.

Step 2: Synthesis of N-benzyl-4-piperidone

-

Prepare a solution of sodium ethoxide by carefully adding sodium (23 g, 1.0 mol) to absolute ethanol (500 mL).

-

To the sodium ethoxide solution, add the crude N,N-bis(ethoxycarbonylethyl)benzylamine (307 g, 1.0 mol) dissolved in toluene (1 L).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with concentrated hydrochloric acid.

-

Add water (500 mL) and continue to reflux for an additional 4 hours to effect hydrolysis and decarboxylation.

-

After cooling, separate the aqueous layer and extract with toluene (2 x 200 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the residue by vacuum distillation to afford N-benzyl-4-piperidone.

Quantitative Data

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1. Michael Addition | Benzylamine, Ethyl Acrylate | Diester Intermediate | >95 | ~90 |

| 2. Dieckmann Condensation & Decarboxylation | Diester Intermediate, Sodium Ethoxide, HCl | N-benzyl-4-piperidone | 70-80 | >98 |

Application: Synthesis of Fentanyl from N-benzyl-4-piperidone

N-benzyl-4-piperidone is a direct precursor to Fentanyl, a potent synthetic opioid. The synthesis involves reductive amination followed by acylation.

Synthetic Pathway Overview

Experimental Protocols

Step 1: Synthesis of N-benzyl-4-anilinopiperidine

-

To a solution of N-benzyl-4-piperidone (18.9 g, 0.1 mol) and aniline (9.3 g, 0.1 mol) in methanol (150 mL), add sodium borohydride (3.8 g, 0.1 mol) portion-wise while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield N-benzyl-4-anilinopiperidine.

Step 2: Synthesis of Fentanyl

-

Dissolve N-benzyl-4-anilinopiperidine (26.6 g, 0.1 mol) in dichloromethane (200 mL) and cool to 0°C.

-

Slowly add propionyl chloride (10.2 g, 0.11 mol) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield Fentanyl.

Quantitative Data

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1. Reductive Amination | N-benzyl-4-piperidone, Aniline, NaBH4 | N-benzyl-4-anilinopiperidine | 85-95 | >95 |

| 2. Acylation | N-benzyl-4-anilinopiperidine, Propionyl Chloride | Fentanyl | 80-90 | >99 |

Conclusion

This compound and its analogs are pivotal starting materials for constructing complex heterocyclic systems found in a multitude of pharmaceuticals. The principles of the Dieckmann condensation, demonstrated here for the synthesis of the key intermediate N-benzyl-4-piperidone, are broadly applicable and can be adapted for the synthesis of various piperidone derivatives. The subsequent conversion of N-benzyl-4-piperidone to Fentanyl highlights the importance of this synthetic intermediate in accessing high-value pharmaceutical compounds. These protocols provide a solid foundation for researchers engaged in the synthesis and development of novel therapeutics based on the piperidine scaffold.

Synthesis of Rogletimide: Application Notes and Protocols Utilizing Ethyl 4-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Rogletimide, a selective aromatase inhibitor, using Ethyl 4-pyridylacetate as a key starting material. The synthesis involves a three-step process encompassing alkylation, conjugate addition, and intramolecular cyclization.

Introduction

Rogletimide, also known as pyridoglutethimide, is a non-steroidal aromatase inhibitor that has been investigated for its potential in the treatment of estrogen-dependent breast cancer.[1] Its synthesis from readily available starting materials is of significant interest to the medicinal chemistry and drug development community. The following protocols are based on established and patented procedures, providing a comprehensive guide for the laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis of Rogletimide from this compound proceeds through the following three key transformations:

-

Alkylation: this compound is first alkylated with iodoethane in the presence of a base to yield ethyl 2-(4-pyridyl)butyrate.

-

Michael Addition: The resulting ethyl 2-(4-pyridyl)butyrate undergoes a base-catalyzed conjugate addition to acrylamide.

-

Cyclization: The intermediate product is then cyclized via an intramolecular reaction to form the final product, Rogletimide.

Caption: Synthetic workflow for Rogletimide.

Data Presentation

| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Alkylation | This compound | Iodoethane, Sodium ethoxide | Ethyl 2-(4-pyridyl)butyrate | 75 |

| 2 & 3 | Michael Addition & Cyclization | Ethyl 2-(4-pyridyl)butyrate | Acrylamide, Sodium ethoxide | Rogletimide | 58 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Rogletimide.

Step 1: Synthesis of Ethyl 2-(4-pyridyl)butyrate

This procedure details the base-catalyzed alkylation of this compound.

Materials:

-

This compound

-

Iodoethane

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (2.53 g, 0.11 mol) in anhydrous ethanol (100 ml) under a nitrogen atmosphere.

-

To this solution, this compound (16.5 g, 0.1 mol) is added dropwise at room temperature.

-

The resulting mixture is stirred for 15 minutes.

-

Iodoethane (17.2 g, 0.11 mol) is then added dropwise, and the reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (150 ml) and water (100 ml).

-

The aqueous layer is separated and extracted with diethyl ether (2 x 50 ml).

-

The combined organic layers are washed with saturated aqueous sodium chloride solution (50 ml), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 2-(4-pyridyl)butyrate as a colorless oil.

Yield: 14.5 g (75%)

Caption: Experimental workflow for Step 1.

Step 2 & 3: Synthesis of Rogletimide via Michael Addition and Cyclization

This one-pot procedure describes the conjugate addition of ethyl 2-(4-pyridyl)butyrate to acrylamide, followed by intramolecular cyclization to yield Rogletimide.

Materials:

-

Ethyl 2-(4-pyridyl)butyrate

-

Acrylamide

-

Sodium ethoxide

-

Anhydrous ethanol

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (2.53 g, 0.11 mol) in anhydrous ethanol (100 ml) under a nitrogen atmosphere.

-

To this solution, a mixture of ethyl 2-(4-pyridyl)butyrate (19.3 g, 0.1 mol) and acrylamide (7.1 g, 0.1 mol) is added portionwise at a temperature maintained below 30°C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Glacial acetic acid (6.6 g, 0.11 mol) is added to neutralize the mixture.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (150 ml) and washed with saturated aqueous sodium bicarbonate solution (2 x 50 ml) and then with saturated aqueous sodium chloride solution (50 ml).

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to yield a crude solid.

-

The crude product is recrystallized from ethyl acetate to afford Rogletimide as a white crystalline solid.

Yield: 12.6 g (58%)

Caption: Experimental workflow for Steps 2 & 3.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

Iodoethane is a toxic and volatile liquid.

-

Acrylamide is a neurotoxin and a suspected carcinogen.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a reliable and reproducible method for the synthesis of Rogletimide from this compound. The procedures are suitable for researchers in academic and industrial settings who require access to this important aromatase inhibitor for further study and development. Careful adherence to the experimental details and safety precautions is essential for a successful outcome.

References

Application of Ethyl 4-pyridylacetate in Medicinal Chemistry: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridylacetate is a versatile and highly valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its reactive methylene group and the presence of the pyridine ring make it an ideal scaffold for the construction of complex heterocyclic systems. This document provides a detailed overview of the applications of this compound, focusing on its role in the development of aromatase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and anticonvulsant agents. Detailed experimental protocols and quantitative biological data are presented to facilitate its use in drug discovery and development programs.

Key Applications

This compound serves as a crucial starting material for the synthesis of various therapeutic agents through reactions such as alkylation, acylation, and condensation.

Aromatase Inhibitors for Cancer Therapy

One of the most notable applications of this compound is in the synthesis of Rogletimide , a non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a critical strategy in the treatment of hormone-dependent breast cancer.

| Compound | Target | Biological Activity | Reference |

| Rogletimide | Aromatase | 50.6% inhibition at 200 mg twice daily | [1] |

| Rogletimide | Aromatase | 63.5% inhibition at 400 mg twice daily | [1] |

| Rogletimide | Aromatase | 73.8% inhibition at 800 mg twice daily | [1] |

Aromatase inhibitors block the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone), thereby reducing the levels of circulating estrogens that can stimulate the growth of estrogen receptor-positive breast cancer cells.

The synthesis of Rogletimide from this compound involves a three-step process: alkylation, conjugate addition, and intramolecular cyclization.

Protocol: Synthesis of Rogletimide

-

Alkylation of this compound:

-

To a solution of this compound in an anhydrous solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add iodoethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-(4-pyridyl)butyrate.

-

-

Conjugate Addition to Acrylamide:

-

Dissolve the Ethyl 2-(4-pyridyl)butyrate obtained in the previous step in an anhydrous solvent (e.g., THF).

-

Add a base such as potassium tert-butoxide (t-BuOK) and stir the mixture.

-

Add a solution of acrylamide in the same solvent to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction by adding a saturated aqueous solution of ammonium chloride and extract the product.

-

-

Intramolecular Cyclization:

-

The crude product from the previous step is heated in a suitable solvent or neat under reflux conditions to induce intramolecular cyclization.

-

After cooling, the resulting solid, Rogletimide, is collected by filtration and can be purified by recrystallization.

-

Phosphodiesterase 4 (PDE4) Inhibitors

This compound is a valuable precursor for the synthesis of various heterocyclic systems that exhibit inhibitory activity against phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

| Compound Class | Specific Compound Example | PDE4 IC50 | Reference |

| Oxindoles | Quaternary substituted oxindole | < 1 µM | [2] |

| Pyrimidine-2,4-diones | 5-anilino derivative (15) | 5.72 µM | [3][4] |

| Benzodioxoles | LASSBio-448 | 1.1 µM (PDE4B) | [3][4] |

| Quinoline-based | SCH 365351 | 20 nM | [3][4] |

Inhibition of PDE4 prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors involved in the expression of pro-inflammatory cytokines like TNF-α.

References

- 1. prepchem.com [prepchem.com]

- 2. Quaternary substituted PDE4 inhibitors I: the synthesis and in vitro evaluation of a novel series of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation and immune responses.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and mediators.[2][3] This mechanism of action has established PDE4 as a significant therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4]

While the synthesis of various PDE4 inhibitors has been explored using diverse starting materials, a direct and well-documented synthetic route commencing from Ethyl 4-pyridylacetate is not prominently featured in the scientific literature. However, the synthesis of potent and selective PDE4 inhibitors often involves the construction of substituted pyridine cores. This document provides detailed application notes and protocols for the synthesis of Roflumilast, a potent PDE4 inhibitor, focusing on the preparation of its key intermediate, 4-amino-3,5-dichloropyridine.

Signaling Pathway of PDE4

The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors.

Experimental Protocols

This section details the synthesis of Roflumilast, a commercially approved PDE4 inhibitor. The synthesis involves the preparation of the key intermediate, 4-amino-3,5-dichloropyridine, followed by its coupling with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 1: Synthesis of 3,5-Dichloropyridine

This protocol describes a method for the preparation of 3,5-dichloropyridine from 2,3,4,5,6-pentachloropyridine.

Materials:

-

2,3,4,5,6-Pentachloropyridine

-

Zinc metal powder

-

Acetic acid

-

Water

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water (45 mL), acetic acid (6 mL), and finely ground 2,3,4,5,6-pentachloropyridine (10 g).

-

Add zinc metal powder (20 g) to the mixture.

-

Heat the reaction mixture to 81-82°C and maintain for 30 hours with vigorous stirring.

-

After cooling, perform steam distillation to collect the crude product.

-

Extract the distillate with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dichloropyridine as a white solid.[5]

Protocol 2: Synthesis of 4-Amino-3,5-dichloropyridine

This protocol outlines the amination of 3,5-dichloropyridine to yield the key intermediate, 4-amino-3,5-dichloropyridine.

Materials:

-

3,5-Dichloropyridine

-

Potassium amide

-

Liquid ammonia

-

Diethyl ether

Procedure:

-

In a three-necked flask fitted with a dry-ice condenser and a stirrer, condense liquid ammonia (approx. 200 mL).

-

Add small pieces of potassium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add a catalytic amount of ferric nitrate to facilitate the formation of potassium amide.

-

Once the blue color disappears and a greyish suspension of potassium amide is formed, add a solution of 3,5-dichloropyridine in diethyl ether dropwise over 30 minutes.

-

Stir the reaction mixture for 4 hours at the boiling point of liquid ammonia (-33°C).

-

Carefully add ammonium chloride to quench the excess potassium amide.

-

Allow the ammonia to evaporate overnight.

-

Add water to the residue and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 4-amino-3,5-dichloropyridine.

Protocol 3: Synthesis of Roflumilast

This protocol describes the final coupling step to produce Roflumilast.

Materials:

-

4-Amino-3,5-dichloropyridine

-

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a suspension of sodium hydride (0.066 mol) in anhydrous THF in a reaction vessel, add a solution of 4-amino-3,5-dichloropyridine (0.03 mol) in THF dropwise at 15-20°C.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the mixture to 15-20°C and add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (0.0275 mol) in THF dropwise.[6]

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-